molecular formula C18H22Cl2Si B1589283 Dimesityldichlorosilane CAS No. 5599-27-9

Dimesityldichlorosilane

Cat. No. B1589283
CAS RN: 5599-27-9
M. Wt: 337.4 g/mol
InChI Key: RUSBLLCPBKKDKQ-UHFFFAOYSA-N
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Description

Dimesityldichlorosilane, also known as dichlorodimethylsilane (DMDCS), is a tetrahedral organosilicon compound with the formula Si(CH₃)₂Cl₂ . It is a colorless liquid that readily reacts with water to form both linear and cyclic Si-O chains . Its distinctive pungent odor is reminiscent of hydrochloric acid or other chlorinated compounds.

Synthesis Analysis

Dimesityldichlorosilane is synthesized through multiple steps. The process begins with methyl chloride and silicon reacting with a copper catalyst at temperatures between 250°C and 300°C . This initial reaction produces a chlorosilane mixture, including dimethyldichlorosilane. Distillation is then used to isolate dimethyldichlorosilane from this mixture, separating chlorosilanes by boiling point .

Molecular Structure Analysis

Dimesityldichlorosilane has a tetrahedral structure . The silicon atom at the center forms four bonds: two with chlorine atoms and two with methyl groups, creating a three-dimensional pyramid shape. The bond angles are approximately 109.5 degrees .
  • Chemical Reactions Analysis

    • Disproportionation : In the presence of catalysts, it can undergo disproportionation reactions to produce other silicon compounds .
  • Scientific Research Applications

    1. Preparation and Redistribution Mechanism of Dimethyldichlorosilane

    • Methods of Application : The redistribution mechanism catalyzed by the ZSM-5 (5T)@MIL-53 (Al) catalyst was theoretically studied via density functional theory on the level of M06-2X/def2-TZVP .
    • Results or Outcomes : The results showed that the active center of the former was Brønsted acid, while that of the latter modified by AlCl3 was Lewis acid. In addition, Lewis acid increased the catalytic activity in comparison with Brønsted acid .

    2. One-Step Synthesis of α-Amino Acid Amides

    • Summary of Application : Dimethyldichlorosilane is an effective reagent for one-step synthesis of α-amino acid amides .
    • Methods of Application : A preparative method for a one-step synthesis of amino acid amides was developed using dimethyldichlorosilane .
    • Results or Outcomes : This method produces amides with yields ranging from 45% to 89% and purity greater than 95%. Neither racemization nor inversion of the configuration of the asymmetrical center in the starting α-amino acid occurs during the reaction .

    3. Synthesis of Silicones

    • Summary of Application : Dimesityldichlorosilane is a principal precursor to dimethylsilicone and polysilane compounds . It plays a crucial role in the synthesis of silicones, an industry that was valued at more than $10 billion per year in 2005 .
    • Methods of Application : The manufacturing of silicones typically involves the polymerization of dimethyldichlorosilane, followed by hydrolysis and condensation reactions .
    • Results or Outcomes : The product is a polymer with a high molecular weight, and the process can be controlled to produce varying chain lengths for different applications .

    4. Production of Polysilanes

    • Summary of Application : Dimesityldichlorosilane is also employed in the production of polysilanes, which in turn are precursors to silicon carbide .
    • Methods of Application : The production of polysilanes involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
    • Results or Outcomes : The resulting polysilanes can be used as precursors to silicon carbide, a material with various applications in electronics and other fields .

    5. Synthesis of Linear Silicones

    • Summary of Application : Dimesityldichlorosilane is crucial in the synthesis of linear silicones . These silicones have a wide range of applications, including lubricants, sealants, medical devices, and cookware .
    • Methods of Application : The synthesis of linear silicones typically involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
    • Results or Outcomes : The resulting linear silicones can be used in a variety of applications, depending on their chain lengths .

    6. Production of Silicon Carbide

    • Summary of Application : Dimesityldichlorosilane is also employed in the production of silicon carbide , a material with various applications in electronics and other fields .
    • Methods of Application : The production of silicon carbide involves the reaction of dimethyldichlorosilane with other reagents under controlled conditions .
    • Results or Outcomes : The resulting silicon carbide can be used in various applications, including electronics .

    properties

    IUPAC Name

    dichloro-bis(2,4,6-trimethylphenyl)silane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUSBLLCPBKKDKQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22Cl2Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70464913
    Record name DIMESITYLDICHLOROSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70464913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    337.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Dimesityldichlorosilane

    CAS RN

    5599-27-9
    Record name DIMESITYLDICHLOROSILANE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70464913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Dimesityldichlorosilane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Dimesityldichlorosilane

    Citations

    For This Compound
    21
    Citations
    R Damrauer, RA Simon, B Kanner - Organometallics, 1988 - ACS Publications
    … Of particular interest has been their efficacy in theconversion of highly hindered chlorosilanes like dimesityldichlorosilane and di-teri-butyldichlorosilane. Ammonium hexafluorosilicate …
    Number of citations: 53 pubs.acs.org
    J Helmer, J Droste, MR Hansen, A Hepp, F Lips - Dalton Transactions, 2022 - pubs.rsc.org
    … Access to such clusters was achieved by co-reduction of dimesityldichlorosilane with ECl 2 (E = Ge, Sn) using lithium naphthalenide (LiC 10 H 8 ) that affords the propellane-type …
    Number of citations: 2 pubs.rsc.org
    J Belzner, U Dehnert, D Schär, B Rohde… - Journal of …, 2002 - Elsevier
    … procedure for the synthesis of disilanes, some attempts to obtain disilanes by this method were without success: Thus, eg, reaction of 1 with bulkily substituted dimesityldichlorosilane (…
    Number of citations: 21 www.sciencedirect.com
    K Matyjaszewski - Makromolekulare Chemie. Macromolecular …, 1991 - Wiley Online Library
    … dimesityldichlorosilane yields mixtures of cyclotrisilane and disilenel 2. The apparently strained three membered ring is thermodynamically stable, because the angular strain is …
    Number of citations: 38 onlinelibrary.wiley.com
    YT Park, G Manuel, R Bau, D Zhao, WP Weber - Organometallics, 1991 - ACS Publications
    … Diphenyldichlorosilane and dimesityldichlorosilane were purchased from Petrarch. The … g, 29 mmol), THF (80 mL), and dimesityldichlorosilane (8.9 g, 26 mmol). The reflux condenser …
    Number of citations: 8 pubs.acs.org
    M Ishikawa, S Matsuzawa, H Sugisawa… - Journal of the …, 1985 - ACS Publications
    … To this was added a mixture of 34.5 g (0.10 mol) of dimesityldichlorosilane and 79.0 g (0.73 mol) of trimethylchlorosilane dissolved in 300 mL of benzene over a period of 4 h at room …
    Number of citations: 47 pubs.acs.org
    MJ Fink, MJ Michalczyk, KJ Haller, J Michl… - Organometallics, 1984 - ACS Publications
    The synthesis and X-ray crystal structures of tetramesityldisilene, la, and frcms-l, 2-di-ferf-butyl-l, 2-dimesityldisilene, lb, are reported. The silicon-silicon bond lengths, 216.0 pm for la …
    Number of citations: 211 pubs.acs.org
    VY Lee, A Sekiguchi - Organometallics, 2004 - ACS Publications
    Recent advances in the chemistry of stable heteronuclear heavy alkenes >E E‘< (E, E‘ = group 14 elements) are reviewed, covering silenes (>Si C<), germenes (>Ge C<), stannenes (>…
    Number of citations: 146 pubs.acs.org
    JJ Buffy - 2000 - search.proquest.com
    INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
    Number of citations: 2 search.proquest.com
    PG Harrison - Annual Reports Section" A"(Inorganic Chemistry), 1988 - pubs.rsc.org
    C 6 0 molecules are formed when graphite is vaporized by laser heating and condensed with neon or argon., The third member of the cumulene-thione series, propadienethione, H2C= …
    Number of citations: 2 pubs.rsc.org

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